Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of 3-Chloro-4-(pyridazin-3-yloxy)aniline
Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of 3-Chloro-4-(pyridazin-3-yloxy)aniline
Executive Summary
In modern medicinal chemistry, the design of multi-targeted kinase inhibitors relies heavily on precisely engineered building blocks. 3-Chloro-4-(pyridazin-3-yloxy)aniline (CAS: 1249676-11-6) is a highly specialized diaryl ether intermediate[1]. By combining a hydrogen-bond-accepting pyridazine ring with a sterically tuned chloroaniline core, this compound serves as a privileged scaffold for developing therapeutics targeting the ATP-binding cleft of kinases.
This guide provides an in-depth technical analysis of its physicochemical properties, structural causality in drug design, and field-proven synthetic methodologies, tailored for researchers and process chemists.
Physicochemical Profile & Structural Identity
Understanding the baseline properties of this intermediate is critical for downstream functionalization, particularly in amide coupling or urea formation reactions. The compound presents as a primary N-arylamine with moderate lipophilicity, making it highly suitable for cellular assays once incorporated into a larger active pharmaceutical ingredient (API).
| Property | Technical Value |
| Chemical Name | 3-Chloro-4-(pyridazin-3-yloxy)aniline |
| CAS Registry Number | 1249676-11-6 |
| Molecular Formula | C₁₀H₈ClN₃O |
| Molecular Weight | 221.64 g/mol |
| Product Class | Primary Amines / Diaryl Ethers |
| Storage Conditions | Room Temperature (RT), desiccated, protected from light |
| Solubility | Soluble in DMF, DMSO; moderately soluble in EtOH/MeOH |
Data supported by commercial chemical catalogs including and .[1][2]
Mechanistic Role in Drug Development (Pharmacophore Logic)
The architectural design of 3-Chloro-4-(pyridazin-3-yloxy)aniline is not accidental; every functional group serves a distinct spatial and electronic purpose in kinase inhibition.
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The Pyridazine Ring (1,2-Diazine): The adjacent nitrogen atoms create a strong localized dipole, acting as a potent bidentate hydrogen-bond acceptor. In the context of kinase inhibitors, this moiety is specifically designed to anchor the molecule to the backbone amides of the kinase hinge region.
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The Diaryl Ether Linkage: The oxygen bridge provides crucial conformational flexibility. It allows the molecule to adopt a non-planar "V-shaped" geometry, which is necessary to navigate the narrow channel between the N-lobe and C-lobe of the kinase domain.
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The Ortho-Chloro Substituent: The chlorine atom at the 3-position (ortho to the ether linkage) induces a severe steric clash with the pyridazine ring. This forces the two aromatic systems out of coplanarity, locking the molecule into the bioactive twisted conformation. Furthermore, the lipophilic chlorine atom perfectly fills hydrophobic sub-pockets (such as the DFG-out pocket), increasing binding affinity via halogen bonding.
Caption: Pharmacophore mapping of the diaryl ether core in kinase binding.
Synthetic Methodology & Causality
The synthesis of this intermediate relies on a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction[3].
Retrosynthetic Strategy
Direct etherification of 4-amino-2-chlorophenol is highly prone to side reactions, specifically competitive N-arylation at the primary amine. To circumvent this, 2-chloro-4-nitrophenol is utilized as the starting material. The strong electron-withdrawing nature of the nitro group not only protects the nitrogen from unwanted reactions but also increases the acidity of the phenol, rendering the resulting phenoxide a superior nucleophile for the SNAr reaction.
Caption: Step-by-step synthetic workflow via SNAr and chemoselective reduction.
Protocol 1: Etherification via SNAr
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Causality: 3-chloropyridazine is highly activated for SNAr because the adjacent nitrogen atoms significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Potassium carbonate (K₂CO₃) is used to deprotonate the phenol, while DMF (a polar aprotic solvent) leaves the phenoxide poorly solvated and highly reactive.
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Procedure:
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Charge a dry, round-bottom flask with 2-chloro-4-nitrophenol (1.0 eq) and 3-chloropyridazine (1.1 eq).
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Add anhydrous K₂CO₃ (2.0 eq) and suspend the mixture in anhydrous DMF (0.2 M).
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Stir the reaction mixture at 90–100 °C under a nitrogen atmosphere for 4–6 hours.
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Validation: Monitor via TLC (Hexanes/EtOAc 1:1, UV 254 nm). The starting phenol will consume, yielding a new, highly UV-active spot.
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Workup: Cool the mixture to room temperature and pour it into crushed ice/water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to afford 3-(2-chloro-4-nitrophenoxy)pyridazine.
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Protocol 2: Chemoselective Nitro Reduction
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Causality: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly prohibited here. Palladium will rapidly catalyze the hydrodehalogenation of the aryl chloride, destroying the molecule. Therefore, a milder, chemoselective Béchamp reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) is required to reduce the nitro group while preserving the C-Cl bond.
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Procedure:
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Dissolve 3-(2-chloro-4-nitrophenoxy)pyridazine (1.0 eq) in a mixture of Ethanol and Water (4:1 ratio, 0.1 M).
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Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).
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Reflux the suspension vigorously at 80 °C for 2 hours.
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Validation: LC-MS should indicate the complete disappearance of the nitro intermediate and the appearance of the product mass [M+H]⁺ = 222.0.
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Workup: While still hot, filter the mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad with hot EtOAc.
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Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final aniline.
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Analytical Validation Standards
To ensure the trustworthiness of the synthesized batch before proceeding to API coupling, the following analytical signatures must be confirmed:
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LC-MS (ESI+): The mass spectrum must show a base peak at m/z 222.0 [M+H]⁺. Crucially, due to the presence of the chlorine atom, a distinct isotopic pattern must be observed: an [M+2+H]⁺ peak at m/z 224.0 with approximately 33% of the intensity of the parent peak (representing the ³⁷Cl isotope).
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¹H NMR (DMSO-d₆, 400 MHz):
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The primary amine (-NH₂) will appear as a broad singlet integrating to 2 protons, typically around δ 5.0–5.5 ppm.
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The pyridazine protons will appear highly deshielded (downfield) due to the nitrogen atoms, typically presenting as doublets/multiplets between δ 7.5 and 9.0 ppm.
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References
- World Intellectual Property Organization (WIPO). "Novel Compounds (WO2013029338A1)." Patent literature detailing the synthesis of related 2-chloro-4-nitrophenol intermediates and 3-chloropyridazine SNAr reactions.
